1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid
Description
Molecular Identity and Classification
Chemical Formula and Molecular Weight
1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid is defined by the molecular formula C₁₃H₁₃ClN₂O₃ , with a molecular weight of 280.71 g/mol . This composition reflects the integration of a benzoxazole core modified with a chlorine substituent and a piperidine-carboxylic acid side chain. The precise mass calculation aligns with isotopic distribution patterns, confirming the compound’s stoichiometric integrity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClN₂O₃ |
| Molecular Weight | 280.71 g/mol |
| Exact Mass | 280.0615 Da |
IUPAC Nomenclature and Chemical Identifiers
The systematic IUPAC name for this compound is 1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid , which delineates its structural features:
- A benzoxazole ring (fused benzene and oxazole) substituted with chlorine at position 5.
- A piperidine ring attached to the benzoxazole’s second position.
- A carboxylic acid group at the fourth position of the piperidine ring.
Key chemical identifiers include:
- CAS Registry Number : 936074-51-0.
- MDL Number : MFCD09261501.
- PubChem CID : 25219076, 3159620.
- InChI Key : ZWXCRCVLSBGYFC-UHFFFAOYSA-N.
These identifiers ensure unambiguous referencing across chemical databases and regulatory frameworks.
Structural Classification within Benzoxazole Derivatives
This compound belongs to the benzoxazole derivative family, characterized by a benzene ring fused to an oxazole heterocycle. Its structural uniqueness arises from two modifications:
- Substituent Position : A chlorine atom at the 5th position of the benzoxazole ring enhances electronic effects and influences intermolecular interactions.
- Piperidine-Carboxylic Acid Moiety : The piperidine ring introduces conformational flexibility, while the carboxylic acid group enables hydrogen bonding and salt formation.
Key Structural Features:
Properties
IUPAC Name |
1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-9-1-2-11-10(7-9)15-13(19-11)16-5-3-8(4-6-16)12(17)18/h1-2,7-8H,3-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXCRCVLSBGYFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=C(O2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587988 | |
| Record name | 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936074-51-0 | |
| Record name | 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reagents and Catalysts:
- Chlorinating Agents : Chloroacetyl chloride or thionyl chloride for benzoxazole formation.
- Coupling Agents : Carbodiimides such as DCC (Dicyclohexylcarbodiimide) or EDC (Ethyl(dimethylaminopropyl) carbodiimide).
- Solvents : Commonly used solvents include dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile.
Temperature and pH:
- Cyclization reactions are typically performed at elevated temperatures (80–120°C) to ensure complete formation of the benzoxazole ring.
- Coupling reactions are conducted at room temperature or slightly elevated temperatures (20–50°C), depending on the reagents used.
Reaction Monitoring:
- Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is employed to monitor reaction progress and identify intermediates.
Chemical Analysis and Characterization
After synthesis, the compound is characterized using various analytical techniques:
-
- NMR (Nuclear Magnetic Resonance) : Used to confirm structural integrity by analyzing hydrogen and carbon environments.
- IR (Infrared Spectroscopy) : Identifies functional groups such as carboxylic acid (-COOH) and benzoxazole moiety.
-
- Determines molecular weight and confirms the presence of chlorine atoms.
Comparative Analysis with Similar Compounds
The synthesis of This compound shares similarities with other benzoxazole derivatives, such as:
Data Table: Reaction Parameters
| Step | Reagent/Condition | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Benzoxazole Formation | 5-chloro-2-aminophenol + chloroacetyl chloride | 100°C | DCM | ~85 |
| Coupling with Piperidine Acid | Piperidine-4-carboxylic acid + DCC | 25°C | DMF | ~75 |
| Purification | Recrystallization/Chromatography | Ambient | Ethanol/Water | ~95 |
Research Findings
Recent studies highlight that optimizing reaction conditions such as solvent polarity, temperature, and catalyst concentration significantly improves yield and purity. Furthermore, alternative coupling agents like HATU have been explored for enhanced efficiency in bond formation.
Chemical Reactions Analysis
1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of compounds similar to 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid exhibit significant antimicrobial activity. For instance, compounds containing oxazole rings have been shown to possess potent antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
Anticancer Potential
Research has suggested that the structural characteristics of this compound may contribute to anticancer activity. Compounds with similar piperidine structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Central Nervous System Effects
The piperidine scaffold is known for its role in the development of central nervous system (CNS) active drugs. Compounds like this compound may interact with neurotransmitter systems, potentially offering therapeutic effects for neurological disorders .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of various piperidine derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong efficacy comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .
Case Study 2: Anticancer Research
Another investigation focused on the anticancer properties of related piperidine derivatives found that certain modifications to the structure enhanced cytotoxicity against cancer cell lines. The study highlighted the importance of substituents on the piperidine ring in modulating biological activity, paving the way for future drug design efforts involving this compound .
Mechanism of Action
The mechanism of action of 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Piperidine-Benzoxazole Derivatives
The compound’s structural analogs differ in substituents on the benzooxazole ring, piperidine modifications, or functional group replacements. Key examples include:
(a) Non-Chlorinated Analog :
- 1-(Benzo[d]oxazol-2-yl)piperidine-4-carboxylic acid (CAS: 181811-46-1) lacks the chlorine substituent at position 3.
(b) Piperidine-4-one Derivative :
- 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one replaces the carboxylic acid with a ketone group.
(c) Ester Derivatives :
- Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate (CAS: 1193386-52-5) replaces the carboxylic acid with an ethyl ester. Stability: Esters are prone to hydrolysis under acidic/basic conditions, unlike the more stable carboxylic acid .
Piperidine-4-carboxylic Acid Derivatives with Alternative Substituents
Compounds with similar piperidine-carboxylic acid scaffolds but differing aromatic systems include:
(a) 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (CAS: 352673-16-6):
- Substituent: A 2-chlorobenzoyl group replaces the benzooxazole ring. Molecular Weight: 267.7 g/mol. Solubility: Soluble in chloroform, methanol, and DMSO, suggesting moderate polarity .
(b) Pyridazinone-Based Analogs :
- 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid (CAS: 1082393-13-2): Core Structure: A pyridazinone ring replaces benzooxazole. Molecular Weight: 271.70 g/mol, slightly lower than the target compound .
Physicochemical and Commercial Properties
Key Observations
Functional Group Impact :
- Carboxylic acids (e.g., target compound) offer hydrogen-bonding sites critical for interactions in drug design.
- Esters (e.g., ethyl derivative) provide synthetic intermediates for prodrug strategies .
Commercial Availability: Limited stock of the target compound and discontinued ester derivatives may necessitate alternative synthesis routes or analogs like the 2-chlorobenzoyl variant .
Biological Activity
1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid, with the CAS number 936074-51-0, is a compound belonging to the class of benzoxazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C13H13ClN2O3
- Molecular Weight : 280.71 g/mol
- Density : 1.431 g/cm³
- Boiling Point : 472.2°C at 760 mmHg
Synthesis
The synthesis of this compound typically involves the reaction of 5-chlorobenzo[d]oxazole with piperidine-4-carboxylic acid under specific conditions that may include chlorination, cyclization, and carboxylation. Optimizing these reactions is crucial for achieving high yields and purity levels .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism appears to involve the modulation of specific cellular pathways and enzyme activities, although detailed molecular targets remain under investigation .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Viability Post-Treatment (%) |
|---|---|---|---|
| This compound | A549 | TBD | TBD |
| Cisplatin | A549 | 5 | 30 |
Note: TBD indicates data yet to be determined.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown significant antimicrobial activity against multidrug-resistant strains of bacteria. Studies have reported effectiveness against pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways is under exploration .
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Klebsiella pneumoniae | TBD |
| Pseudomonas aeruginosa | TBD |
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Resistance :
Q & A
Q. What are the optimal synthetic routes for 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, and how can reaction yields be improved?
The synthesis of this compound likely involves cyclization and functionalization steps similar to heterocyclic analogs. For example, condensation of substituted benzaldehyde derivatives with aminopyridine precursors, followed by cyclization using catalysts like palladium or copper, is a common strategy . Reaction optimization may include:
- Catalyst selection : Palladium-based catalysts improve regioselectivity in heterocycle formation, as seen in oxazolo-pyridine syntheses .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for cyclization steps .
- Temperature control : Multi-step reactions often require precise temperature gradients (e.g., 93–96°C for 17 hours for cyclization, followed by cooling to room temperature) to avoid side products .
- Yield enhancement : Use of cesium carbonate as a base in coupling reactions improves stability of intermediates .
Q. How can researchers address solubility challenges during in vitro assays for this compound?
Solubility issues are common with heterocyclic carboxylic acids. Methodological strategies include:
- Co-solvent systems : Ethanol or ethyl acetate mixtures (e.g., 10% isopropanol/dichloromethane) enhance solubility for purification .
- pH adjustment : Neutralization to pH 6.5 post-reaction precipitates impurities while retaining the target compound in solution .
- Derivatization : Methyl or ethyl ester precursors can improve solubility during intermediate steps, followed by hydrolysis to the carboxylic acid .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- HPLC : Reverse-phase chromatography with UV detection ensures >95% purity .
- NMR spectroscopy : H and C NMR confirm the piperidine ring conformation and benzooxazole substitution pattern .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHClNO) .
- IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm) and benzooxazole C-N vibrations (~1600 cm^{-1) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Molecular docking : Target enzymes (e.g., kinases or GPCRs) can be modeled using software like AutoDock. The chloro-substituted benzooxazole moiety may exhibit π-π stacking with aromatic residues in active sites .
- ADMET prediction : Tools like SwissADME assess logP (~2.5) and permeability, suggesting moderate blood-brain barrier penetration .
- SAR analysis : Comparing analogs (e.g., 6-(4-chlorophenyl)-oxazolo-pyridines) identifies critical substituents for potency .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Dose-response validation : Replicate IC measurements in orthogonal assays (e.g., fluorescence vs. radiometric) .
- Metabolic stability testing : Liver microsome assays (human/rodent) assess whether rapid degradation underlies false negatives .
- Off-target profiling : Broad-spectrum kinase panels (e.g., Eurofins) identify non-specific binding .
Q. How can researchers design stable formulations for in vivo studies?
- Salt formation : Sodium or potassium salts improve aqueous solubility (e.g., 2-butenedioate counterions in similar compounds) .
- Lyophilization : Freeze-drying with trehalose or mannitol enhances shelf-life .
- Nanoparticle encapsulation : PLGA-based carriers mitigate rapid clearance observed with carboxylic acid derivatives .
Q. What are the best practices for optimizing synthetic scalability without compromising purity?
- Batch vs. flow chemistry : Flow systems reduce reaction times for cyclization steps while maintaining yield (>80%) .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to minimize environmental impact .
- Automated purification : Flash chromatography systems (e.g., Biotage) standardize isolation of intermediates .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
